Ethyl 4,4,4-trifluorocrotonate

Asymmetric synthesis Organocatalysis Sulfur chemistry

Ethyl 4,4,4-trifluorocrotonate (CAS 25597-16-4) is a liquid α,β-unsaturated ester distinguished by a terminal trifluoromethyl group. Its verified physicochemical properties include a boiling point of 114–115 °C and a density of 1.125 g/mL at 25 °C.

Molecular Formula C6H7F3O2
Molecular Weight 168.11 g/mol
CAS No. 25597-16-4
Cat. No. B042193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4,4-trifluorocrotonate
CAS25597-16-4
Synonyms(2E)-4,4,4-Trifluoro-2-butenoic Acid Ethyl Ester;  (E)-Ethyl 4,4,4-Trifluorobut-2-enoate;  Ethyl (E)-4,4,4-Trifluorocrotonate;  _x000B_
Molecular FormulaC6H7F3O2
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(F)(F)F
InChIInChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+
InChIKeyZKRJCMKLCDWROR-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,4,4-Trifluorocrotonate (CAS 25597-16-4): Verified Physical Properties and Procurement Specifications


Ethyl 4,4,4-trifluorocrotonate (CAS 25597-16-4) is a liquid α,β-unsaturated ester distinguished by a terminal trifluoromethyl group [1]. Its verified physicochemical properties include a boiling point of 114–115 °C [1] and a density of 1.125 g/mL at 25 °C . As a fluorinated building block, it is typically supplied at 98% purity (GC) .

Asymmetric Michael acceptor
Fluorinated α,β-unsaturated ester for enantioselective sulfa-Michael additions
Rapid cycloaddition dipolarophile
Unstrained alkene with diazo reactivity comparable to strain-promoted click chemistry
Reversible Diels–Alder dienophile
Thermoreversible cycloaddition with furans for reprocessable polymer networks

Why Ethyl Crotonate or Methyl 4,4,4-Trifluorocrotonate Cannot Replace Ethyl 4,4,4-Trifluorocrotonate


Substituting a non-fluorinated analog such as ethyl crotonate for ethyl 4,4,4-trifluorocrotonate fundamentally alters reaction outcomes. The –CF₃ group inductively withdraws electron density, lowering the LUMO energy of the α,β-unsaturated system [2]. This electronic perturbation is not a generic 'fluorine effect' but a measurable change that dramatically accelerates cycloaddition rates and enables high stereocontrol in asymmetric reactions [1][2]. Using the incorrect ester (e.g., methyl instead of ethyl) or the non-fluorinated parent compound will result in substantially different reaction kinetics, yield, and enantioselectivity [1].

Non-fluorinated crotonate
Lacks –CF₃ electronic activation, resulting in dramatically lower LUMO energy and negligible reactivity in cycloadditions
Methyl ester analog
Altered steric and electronic profile may shift enantioselectivity and reaction kinetics compared to ethyl ester

Quantitative Differentiation of Ethyl 4,4,4-Trifluorocrotonate vs. Analogs: Head-to-Head Data for Procurement Decisions


Enantioselective Sulfa-Michael Addition: 99% ee Achieved with Organocatalyst

In an organocatalytic sulfa-Michael addition, ethyl 4,4,4-trifluorocrotonate provided adducts with up to 99% enantiomeric excess (ee) using a bifunctional amine-thiourea catalyst at only 1 mol% loading [1]. This level of stereocontrol is achievable specifically because of the –CF₃ group's strong electron-withdrawing effect, which activates the double bond and stabilizes the developing transition state; non-fluorinated crotonates exhibit dramatically reduced reactivity and negligible enantioselectivity under identical conditions.

Sulfa-Michael ee
Class-level
99% ee
Supports asymmetric synthesis of chiral CF₃ building blocks
1 mol% amine-thiourea catalyst, rt
Asymmetric synthesis Organocatalysis Sulfur chemistry

Cycloaddition Rate Constant Rivals Strain-Promoted Click Chemistry

Ethyl 4,4,4-trifluorocrotonate undergoes cycloaddition with a diazoacetamide with a second-order rate constant of k = 0.1 M⁻¹ s⁻¹ [1]. This rate is comparable to optimized strain-promoted azide-alkyne cycloadditions (SPAAC), even though ethyl 4,4,4-trifluorocrotonate is an unstrained dipolarophile. In contrast, non-fluorinated ethyl crotonate exhibits negligible reactivity toward diazo compounds under similar mild conditions due to its higher LUMO energy.

Cycloaddition rate
Class-level
k = 0.1 M⁻¹s⁻¹
Supports metal-free bioconjugation context
Ambient temp, diazoacetamide dipolarophile
Cycloaddition Click chemistry Kinetics

High Diastereoselectivity in Chiral Auxiliary-Mediated Michael Addition

The Michael addition of ethyl 4,4,4-trifluorocrotonate to a chiral Ni(II) complex of a glycine Schiff base proceeds with high diastereoselectivity, yielding a single major diastereomer that is then hydrolyzed to (2S,3S)-3-trifluoromethylpyroglutamic acid [1]. In a direct comparative study, the analogous reaction using non-fluorinated ethyl crotonate under identical conditions provided (2S,3S)-3-methylpyroglutamic acid with comparable diastereoselectivity; however, the fluorinated product possesses distinct biological properties [1].

Diastereoselectivity
Head-to-head
Single diastereomer
Supports stereodefined fluorinated amino acid synthesis
Chiral Ni(II) complex, kinetic control
Asymmetric synthesis Amino acid synthesis Chiral auxiliary

Thermoreversible Diels–Alder Adducts for Recyclable Polymer Networks

Ethyl trans-4,4,4-trifluorocrotonate reacts with 3-hydroxymethylfuran via a [4π+2π] cycloaddition to give a thermoreversible adduct [1]. The cycloaddition proceeds with satisfactory reaction rates and no detectable side-products. This clean reversibility was demonstrated over 12 consecutive heating/cooling cycles (50–80 °C for cycloaddition; 150 °C for cycloreversion) without degradation [1]. Non-fluorinated dienophiles, such as ethyl cinnamate, typically form more stable adducts that require much higher temperatures for cycloreversion, limiting their utility in dynamic covalent applications.

Thermoreversibility
Class-level
≥12 cycles, 50–150°C
Supports reprocessable polymer design
Bulk polymerization, no degradation after 12 cycles
Polymer chemistry Self-healing materials Diels–Alder

Enantioselective Diels–Alder with 99% ee via Chiral Lewis Acid Catalysis

Ethyl 4,4,4-trifluorocrotonate undergoes enantioselective Diels–Alder reaction with cyclopentadiene or furan using a chiral oxazaborolidine–SnCl₄ catalyst, affording cyclohexene adducts with up to 99% enantiomeric excess (ee) [1]. In contrast, non-fluorinated dienophiles such as ethyl acrylate give substantially lower ee (<50%) with the same catalyst system, due to the weaker electronic activation and less organized transition state.

Diels–Alder ee
Class-level
99% ee
Supports synthesis of chiral fluorinated cyclohexene intermediates
Chiral oxazaborolidine–SnCl₄ catalyst
Enantioselective catalysis Diels–Alder Lewis acid

Where Ethyl 4,4,4-Trifluorocrotonate Delivers Quantifiable Advantage: Application Scenarios for Procurement


Asymmetric Synthesis of Chiral Trifluoromethylated Heterocycles

Procure ethyl 4,4,4-trifluorocrotonate when high enantioselectivity (≥99% ee) is required for constructing stereogenic centers bearing a –CF₃ group. The compound's electronic activation by the –CF₃ group enables organocatalytic sulfa-Michael additions and chiral Lewis acid-catalyzed Diels–Alder reactions that are not possible with non-fluorinated crotonates [1][2].

Synthesis of Fluorinated Amino Acid Derivatives and Peptidomimetics

Ethyl 4,4,4-trifluorocrotonate is the preferred building block for synthesizing (2S,3S)-3-trifluoromethylpyroglutamic acid and related γ-trifluoromethyl amino acids via diastereoselective Michael addition to chiral glycine equivalents [1]. The trifluoromethyl group imparts metabolic stability and unique conformational properties to the resulting peptides.

Metal-Free Bioconjugation via Rapid Diazo Cycloaddition

Ethyl 4,4,4-trifluorocrotonate is uniquely suited for metal-free bioconjugation applications due to its unexpectedly high cycloaddition rate with diazo groups (k = 0.1 M⁻¹ s⁻¹), which rivals strain-promoted click chemistry [1]. This enables efficient labeling of biomolecules under mild, copper-free conditions.

Thermoreversible Polymer Networks and Self-Healing Materials

The clean, reversible Diels–Alder cycloaddition of ethyl 4,4,4-trifluorocrotonate with furans makes it an ideal monomer for designing reprocessable thermosets and self-healing coatings. Its cycloreversion at 150 °C is lower than that of non-fluorinated analogs, enabling practical thermal processing [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral CF₃ heterocycles
CF₃-activated Michael acceptor
Enantioselectivity validation (ee)
Fluorinated amino acid derivatives
Diastereoselective Michael addition to chiral glycine equivalents
Diastereomer ratio confirmation
Metal-free bioconjugation
Rapid diazo cycloaddition rate
Cycloaddition kinetics assessment (k value)
Thermoreversible polymer networks
Thermoreversible Diels–Alder adduct
Thermal reversibility cycling stability

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